2-Isopropyl-4H-3,1-benzoxazine
Overview
Description
2-Isopropyl-4H-3,1-benzoxazine is a type of heterocyclic compound . The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one, to which 2-Isopropyl-4H-3,1-benzoxazine belongs, have shown a wide spectrum of medical and industrial applications .
Synthesis Analysis
The synthesis of 2-Isopropyl-4H-3,1-benzoxazine involves a one-pot method . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . A series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-4H-3,1-benzoxazine can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) can be used .
Chemical Reactions Analysis
The chemical reactions involving 2-Isopropyl-4H-3,1-benzoxazine are diverse. For instance, it can undergo a cyclodehydration reaction . The reaction of compounds with cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropyl-4H-3,1-benzoxazine can be obtained from various databases. For instance, PubChem provides information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Scientific Research Applications
Synthesis of Derivatives : Kobayashi et al. (2009) explored the synthesis of 4-Alkylidene-4H-3,1-benzoxazine derivatives through acid-catalyzed cyclization, highlighting their potential in material science and pharmaceutical applications (Kobayashi, Okamura, & Konishi, 2009).
Phytotoxic and Antimicrobial Effects : Macias et al. (2009) discussed the bioactivity of benzoxazinone compounds, noting their phytotoxic, antifungal, antimicrobial, and antifeedant effects. This research emphasizes their potential as natural herbicide models and pharmaceutical leads (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Ecological Role and Chemical Defense : The degradation of benzoxazinone-producing plants and their role in chemical defense mechanisms were also explored, highlighting the ecological significance of these compounds (Macias et al., 2009).
Potential in Medicinal Chemistry : The synthesis of 4-imino-4H-3,1-benzoxazines by Bonne et al. (2005) illustrates the use of these compounds in the development of new pharmaceuticals, demonstrating their relevance in medicinal chemistry (Bonne, Dekhane, & Zhu, 2005).
Agricultural Applications : Further research by Macias et al. (2006) on allelochemicals from the Gramineae family revealed the agronomic utility of benzoxazinones, particularly in their natural insecticidal and antifungal properties (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Efficient Synthesis Methods : Shariat, Samsudin, and Zakaria (2013) developed an efficient one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, indicating a streamlined approach for obtaining these compounds (Shariat, Samsudin, & Zakaria, 2013).
properties
IUPAC Name |
2-propan-2-yl-4H-3,1-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)11-12-10-6-4-3-5-9(10)7-13-11/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBIEJAPAHTUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4H-3,1-benzoxazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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